

# A Head-to-Head Clinical Showdown: Upadacitinib Versus Adalimumab in Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | B 494    |           |
| Cat. No.:            | B3368287 | Get Quote |

In the landscape of psoriatic arthritis (PsA) treatment, the emergence of targeted therapies has provided clinicians and patients with a growing arsenal against this chronic inflammatory condition. This guide offers a detailed, data-driven comparison of two prominent treatments: Upadacitinib, an oral Janus kinase (JAK) inhibitor, and Adalimumab, an injectable tumor necrosis factor (TNF) inhibitor. The focus of this analysis is the pivotal SELECT-PsA 1 clinical trial, a head-to-head study that provides crucial insights into the relative efficacy and safety of these agents in patients with an inadequate response to non-biologic disease-modifying antirheumatic drugs (DMARDs).

# **Mechanism of Action: A Tale of Two Pathways**

Upadacitinib and Adalimumab employ distinct mechanisms to quell the inflammatory cascade characteristic of psoriatic arthritis.

Upadacitinib, as a selective JAK1 inhibitor, targets the intracellular signaling pathway of various cytokines that are central to the pathogenesis of PsA.[1][2] By blocking JAK1, Upadacitinib modulates the signaling of key inflammatory mediators, thereby reducing inflammation and immune responses.[1]

Adalimumab, a fully human monoclonal antibody, works by binding specifically to tumor necrosis factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine.[3][4][5] This neutralization of



TNF-α prevents it from interacting with its cell surface receptors, thereby inhibiting downstream inflammatory processes.[3][4][6]



Click to download full resolution via product page

Figure 1: Simplified signaling pathways of Upadacitinib and Adalimumab.

### The SELECT-PsA 1 Trial: A Detailed Examination

The SELECT-PsA 1 trial was a Phase 3, randomized, double-blind, active- and placebo-controlled study designed to evaluate the efficacy and safety of Upadacitinib compared with Adalimumab and placebo in adult patients with active PsA who had an inadequate response to at least one non-biologic DMARD.[7][8]

## **Experimental Protocol**

The trial enrolled 1,704 patients who were randomized in a 1:1:1:1 ratio to one of four treatment arms:[7][8]

- Upadacitinib 15 mg once daily (oral)
- Upadacitinib 30 mg once daily (oral)
- Adalimumab 40 mg every other week (subcutaneous injection)



#### Placebo

The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.[7][8] A multitude of secondary endpoints were also assessed, including higher thresholds of ACR response (ACR50 and ACR70), improvement in skin manifestations as measured by the Psoriasis Area and Severity Index (PASI), and patient-reported outcomes.[7]



Click to download full resolution via product page





Figure 2: Experimental workflow of the SELECT-PsA 1 trial.

# **Efficacy: A Quantitative Comparison**

The SELECT-PsA 1 trial demonstrated that both doses of Upadacitinib were superior to placebo at week 12.[8] When compared to Adalimumab, the 30 mg dose of Upadacitinib showed superiority in achieving an ACR20 response at week 12, while the 15 mg dose was non-inferior.[7][8] These efficacy benefits were largely maintained or improved through 56 and 104 weeks of treatment.[9][10][11]

**Joint Disease Activity** 

| Endpoint | Timepoint | Upadacitini<br>b 15 mg | Upadacitini<br>b 30 mg | Adalimuma<br>b 40 mg | Placebo |
|----------|-----------|------------------------|------------------------|----------------------|---------|
| ACR20    | Week 12   | 70.6%                  | 78.5%                  | 65.0%                | 36.2%   |
| ACR50    | Week 12   | 39.5%                  | 51.9%                  | 38.6%                | 13.0%   |
| ACR70    | Week 12   | 19.3%                  | 25.1%                  | 14.8%                | 3.3%    |
| ACR20    | Week 56   | 75.0%                  | 80.0%                  | 69.0%                | N/A     |
| ACR50    | Week 56   | 54.0%                  | 60.0%                  | 48.0%                | N/A     |
| ACR70    | Week 56   | 33.0%                  | 41.0%                  | 25.0%                | N/A     |
| ACR20    | Week 104  | 69.0%                  | 69.5%                  | 63.4%                | N/A     |

Data sourced from SELECT-PsA 1 trial results.[8][9][11][12]

# Skin Manifestations in Patients with ≥3% BSA Psoriasis



| Endpoint | Timepoint | Upadacitini<br>b 15 mg | Upadacitini<br>b 30 mg | Adalimuma<br>b 40 mg | Placebo |
|----------|-----------|------------------------|------------------------|----------------------|---------|
| PASI75   | Week 16   | 62.9%                  | 62.6%                  | 56.7%                | 21.0%   |
| PASI90   | Week 16   | 42.4%                  | 44.8%                  | 37.1%                | 8.8%    |
| PASI100  | Week 16   | 23.3%                  | 25.1%                  | 15.6%                | 2.5%    |
| PASI75   | Week 56   | 68.0%                  | 72.0%                  | 60.0%                | N/A     |
| PASI90   | Week 56   | 54.0%                  | 58.0%                  | 46.0%                | N/A     |
| PASI100  | Week 56   | 36.0%                  | 42.0%                  | 27.0%                | N/A     |

Data sourced from SELECT-PsA 1 trial results.[9][11][13]

# **Safety Profile**

The safety analysis of the SELECT-PsA 1 trial revealed that adverse events were more frequent with Upadacitinib compared to placebo.[8] Through 104 weeks, the safety profile of Upadacitinib was generally comparable to Adalimumab, though some differences were noted. [11][14]



| Adverse Event<br>(Events per 100<br>Patient-Years) | Upadacitinib 15 mg                   | Upadacitinib 30 mg                   | Adalimumab 40 mg           |
|----------------------------------------------------|--------------------------------------|--------------------------------------|----------------------------|
| Any Treatment-<br>Emergent Adverse<br>Event        | 281.1                                | 333.9                                | 265.9                      |
| Serious Infections                                 | 9.1 events/100 PY (at<br>56 weeks)   | 12.3 events/100 PY<br>(at 56 weeks)  | N/A                        |
| Herpes Zoster                                      | Numerically higher with Upadacitinib | Numerically higher with Upadacitinib | Lower than<br>Upadacitinib |
| Anemia, Neutropenia,<br>Lymphopenia                | Numerically higher with Upadacitinib | Numerically higher with Upadacitinib | Lower than Upadacitinib    |
| Elevated Creatine<br>Phosphokinase                 | Numerically higher with Upadacitinib | Numerically higher with Upadacitinib | Lower than Upadacitinib    |
| Malignancies<br>(excluding NMSC)                   | Similar across groups                | Similar across groups                | Similar across groups      |
| Non-Melanoma Skin<br>Cancer (NMSC)                 | Higher than<br>Adalimumab            | Higher than<br>Adalimumab            | Lower than<br>Upadacitinib |
| Major Adverse<br>Cardiovascular Events<br>(MACE)   | Similar across groups                | Similar across groups                | Similar across groups      |
| Venous<br>Thromboembolism<br>(VTE)                 | Similar across groups                | Similar across groups                | Similar across groups      |

Data sourced from SELECT-PsA 1 trial results.[9][11][13][15] It is important to note that patients treated with Upadacitinib had higher rates of serious infection, lymphopenia, nonmelanoma skin cancer (NMSC), and herpes zoster compared with adalimumab.[15]

# Conclusion



The SELECT-PsA 1 trial provides robust, long-term data demonstrating that Upadacitinib is an effective treatment for psoriatic arthritis, with the 30 mg dose showing superiority over Adalimumab in achieving ACR20 at week 12 and both doses maintaining or improving responses across various domains through 104 weeks.[7][8][10][11] The efficacy of Upadacitinib extends to both joint and skin manifestations of the disease.[13] The safety profile of Upadacitinib was generally comparable to Adalimumab, although numerically higher rates of certain adverse events, such as herpes zoster and elevated creatine phosphokinase, were observed with Upadacitinib.[11] No new safety risks were identified with longer-term exposure to Upadacitinib.[10][11] This head-to-head comparison offers valuable information for researchers, scientists, and drug development professionals in understanding the relative positioning of these two important therapeutic options for psoriatic arthritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. m.youtube.com [m.youtube.com]
- 2. Upadacitinib in Patients with Psoriatic Arthritis and Inadequate Response to Biologics: 56-Week Data from the Randomized Controlled Phase 3 SELECT-PsA 2 Study | springermedizin.de [springermedizin.de]
- 3. Drug focus: adalimumab in the treatment of moderate to severe psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. opalbiopharma.com [opalbiopharma.com]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 7. Trial Pits Upadacitinib vs. Adalimumab for Psoriatic Arthritis The Rheumatologist [therheumatologist.org]
- 8. Trial of Upadacitinib and Adalimumab for Psoriatic Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upadacitinib vs adalimumab or placebo in patients with an inadequate response to nonbiological therapy: Week 56 results from the SELECT-PsA 1 study [psoriasis-hub.com]



- 10. Efficacy and Safety of Upadacitinib in Patients with Psoriatic Arthritis: 2-Year Results from the Phase 3 SELECT-PsA 1 Study | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Upadacitinib as effective and safe as adalimumab in the long term treatment of PsA |
   MDedge Rheumatology [mdedge9-ma1.mdedge.com]
- 13. Upadacitinib in patients with psoriatic arthritis and an inadequate response to non-biological therapy: 56-week data from the phase 3 SELECT-PsA 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upadacitinib as effective and safe as adalimumab in the long term treatment of PsA | MDedge [mdedge.com]
- 15. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [A Head-to-Head Clinical Showdown: Upadacitinib Versus Adalimumab in Psoriatic Arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3368287#head-to-head-comparison-of-upadacitinib-and-adalimumab-in-psoriatic-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



